molecular formula C11H14O3 B13310712 2-(2-Methoxy-5-methylphenyl)propanoic acid

2-(2-Methoxy-5-methylphenyl)propanoic acid

Cat. No.: B13310712
M. Wt: 194.23 g/mol
InChI Key: WGFKUQSJXUEQSQ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of propanoic acid, featuring a methoxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)propanoic acid typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method is the Grignard reaction, where 2-methoxy-5-methylbenzaldehyde reacts with a Grignard reagent, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-5-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C11H14O3/c1-7-4-5-10(14-3)9(6-7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)

InChI Key

WGFKUQSJXUEQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)C(=O)O

Origin of Product

United States

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